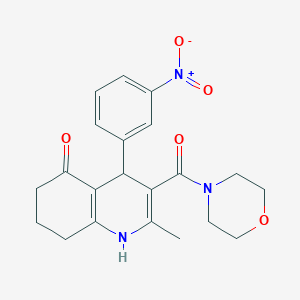
2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Übersicht
Beschreibung
2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-(4-morpholinylcarbonyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 397.16377084 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Research into the chemistry of substituted quinolinones has led to the synthesis of novel derivatives, showcasing the compound's utility as a precursor for various chemical reactions. For instance, the treatment of 4-hydrazino-1-methyl-2(1H)quinolinone with various reagents afforded new quinolinylpyrazoloquinolinones and quinolinylpyrazolylquinolinones, highlighting its versatility in synthesizing complex molecular structures (Abass, 2000).
Interaction with DNA and Cytotoxicity
Mixed-ligand copper(II) complexes featuring quinolinone derivatives have shown significant interactions with calf thymus DNA and demonstrated a high ability to cleave pUC19 DNA plasmid. These interactions are crucial for understanding the compound's potential in medicinal chemistry, particularly in designing drugs that target genetic material for cancer therapy. The in vitro cytotoxicity study of these complexes found significant activity against human osteosarcoma and breast adenocarcinoma cell lines, indicating potential applications in cancer treatment (Buchtík et al., 2011).
Corrosion Inhibition
Novel quinazolinone derivatives, related to the quinolinone structure, have been explored as corrosion inhibitors for mild steel in acidic media. These studies have found that such compounds are effective in protecting metallic surfaces from corrosion, opening pathways for their use in industrial applications to enhance the longevity of metal components (Errahmany et al., 2020).
Novel Transformations and Syntheses
Innovative chemical reactions involving 4-aminoquinolines have been discovered, leading to the formation of tricyclic structures and versatile one-step syntheses of N-(quinolin-4-yl)carbamates. These findings are pivotal for the development of new synthetic routes in pharmaceuticals and organic chemistry, demonstrating the compound's role in facilitating novel chemical transformations (Kotadiya et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-3-(morpholine-4-carbonyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-18(21(26)23-8-10-29-11-9-23)19(14-4-2-5-15(12-14)24(27)28)20-16(22-13)6-3-7-17(20)25/h2,4-5,12,19,22H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJZWPYQVGTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


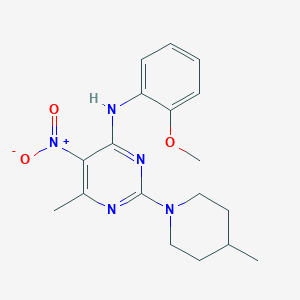
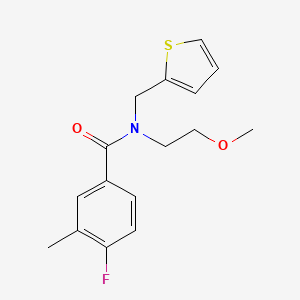

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4053519.png)

![4-chloro-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-methylbenzamide](/img/structure/B4053541.png)

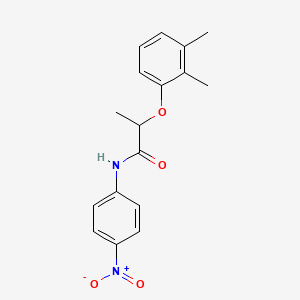
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4053553.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4053557.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B4053559.png)
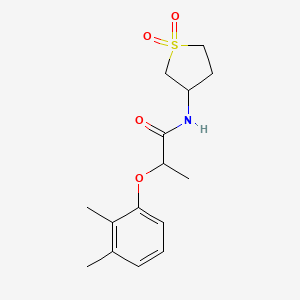
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B4053572.png)
![3,5-Bis(methylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B4053583.png)
